molecular formula C12H19F2NO4 B596706 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1255667-06-1

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No. B596706
Key on ui cas rn: 1255667-06-1
M. Wt: 279.284
InChI Key: MCMQSTZMIVFBRA-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 1-tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (3.0 g, 10.74 mmol) in methanol (35 mL) was added a 1N aqueous solution of sodium hydroxide (20 mL) at below 5° C. The mixture was warmed to room temperature, and after 16 h, the mixture was concentrated under reduced pressure. The remaining aqueous layer was acidified with a 1N aqueous solution of hydrochloric acid (to pH˜4) and was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (2.5 g) as a pale yellow solid which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5][CH:4]([C:15]([O:17]C)=[O:16])[CH2:3]1.[OH-].[Na+]>CO>[C:11]([O:10][C:8]([N:6]1[CH2:7][C:2]([F:1])([F:19])[CH2:3][CH:4]([C:15]([OH:17])=[O:16])[CH2:5]1)=[O:9])([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC)F
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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